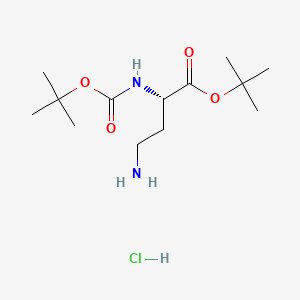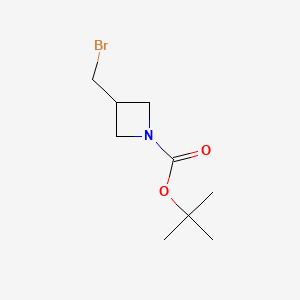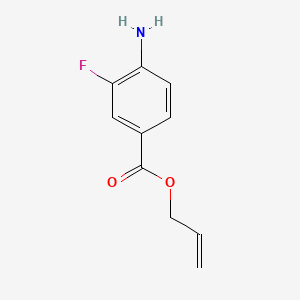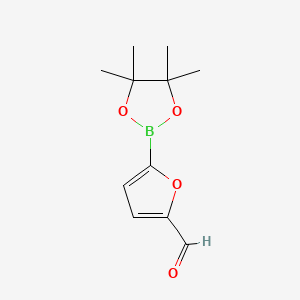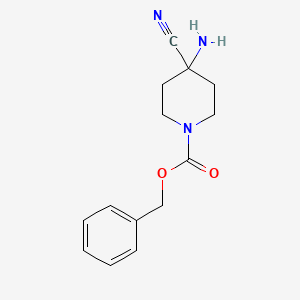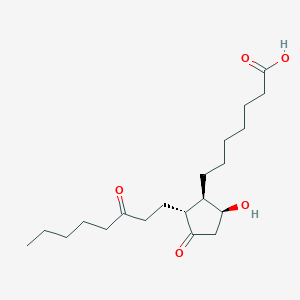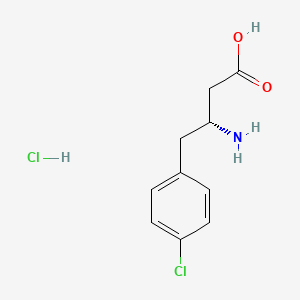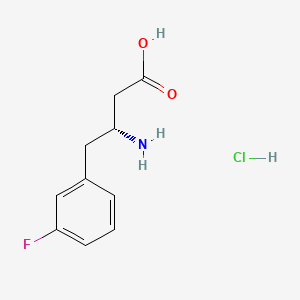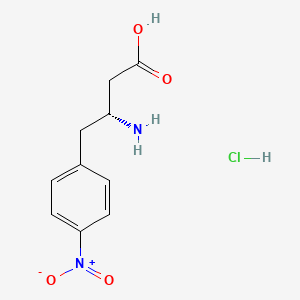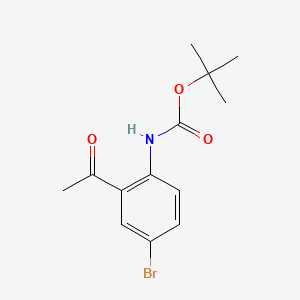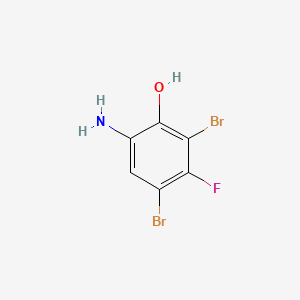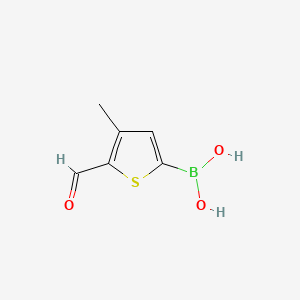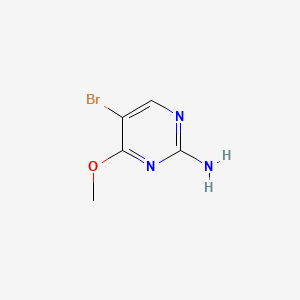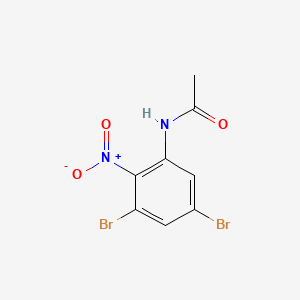
N-Acetyl 3,5-dibromo-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl 3,5-dibromo-2-nitroaniline is an organic compound with the molecular formula C8H6Br2N2O3. It is derived from aniline, an aromatic amine found in coal tar and petroleum. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline involves a two-step process:
Nitration of Aniline: Aniline is nitrated using nitric acid to yield 3,5-dibromo-2-nitroaniline.
Acetylation: The resulting 3,5-dibromo-2-nitroaniline is then acetylated with acetic anhydride to produce this compound.
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially explosive nature of the nitro group.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl 3,5-dibromo-2-nitroaniline undergoes several types of chemical reactions:
Nucleophilic Aromatic Substitution: The nitro group (-NO2) is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group (CH3CO) can be cleaved under acidic or basic conditions, resulting in the formation of acetic acid (CH3COOH) and 3,5-dibromo-2-nitroaniline.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions (OH-) and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic Aromatic Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Acetic acid and 3,5-dibromo-2-nitroaniline.
Reduction: 3,5-dibromo-2-nitroaniline is reduced to 3,5-dibromo-2-aminoaniline.
Scientific Research Applications
N-Acetyl 3,5-dibromo-2-nitroaniline has been used in various scientific research applications:
Synthesis of Organic Compounds: It serves as an intermediate in the synthesis of other organic compounds.
Enzyme Inhibition Studies: The compound has been used to study the inhibition of enzymes involved in drug metabolism, such as CYP2C8.
Drug Metabolism Research: It has been employed in the study of drug metabolism and the effects of enzyme inhibition.
Pharmaceutical Synthesis: this compound has been used in the synthesis of pharmaceuticals, including the anti-cancer drug 5-fluorouracil.
Mechanism of Action
The mechanism of action of N-Acetyl 3,5-dibromo-2-nitroaniline is not completely understood. it is believed to involve the inhibition of enzymes involved in drug metabolism, specifically CYP2C8. This inhibition results in reduced metabolism of certain drugs. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-nitroaniline: Similar in structure but lacks the acetyl group.
4-Bromo-2-nitroaniline: Contains a single bromine atom and a nitro group.
2-Amino-5-nitrobenzonitrile: Contains a nitro group and a cyano group instead of bromine atoms
Uniqueness
The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in enzyme inhibition studies.
Properties
IUPAC Name |
N-(3,5-dibromo-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGGWMAUYBKBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674367 |
Source


|
| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855929-29-2 |
Source


|
| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
